molecular formula C8H18S B089448 tert-Butyl sulfide CAS No. 107-47-1

tert-Butyl sulfide

Cat. No. B089448
Key on ui cas rn: 107-47-1
M. Wt: 146.3 g/mol
InChI Key: LNMBCRKRCIMQLW-UHFFFAOYSA-N
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Patent
US04072718

Procedure details

When a mixture of 10 ml of di-t-butyl sulfide and 2.5 ml of dimethyl sulfoxide was heated at 300° F. (149° C.) for about 40 minutes in the presence of catalytic amounts of hydrochloric acid and zinc chloride a 42 percent yield of di-t-butyl disulfide was obtained, as indicated by gas-liquid chromatography.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([S:5][C:6]([CH3:9])([CH3:8])[CH3:7])(C)(C)C.Cl>[Cl-].[Zn+2].[Cl-].CS(C)=O>[C:6]([S:5][S:5][C:6]([CH3:7])([CH3:8])[CH3:9])([CH3:7])([CH3:8])[CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)(C)SC(C)(C)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)SSC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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